molecular formula C9H9N5O B1518971 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1177287-69-2

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B1518971
CAS No.: 1177287-69-2
M. Wt: 203.2 g/mol
InChI Key: SZDYTBKYBFKZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C9H9N5O and a molecular weight of 203.20 g/mol . This 5-aminopyrazole derivative is a key scaffold in medicinal chemistry and serves as a versatile building block for the synthesis of various biologically active molecules . Recent scientific investigations have identified this specific pyrazole-4-carboxamide derivative as a novel, potent, and irreversible pan-FGFR covalent inhibitor . Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a critical driver in various cancers. The representative compound demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant in biochemical assays, effectively targeting both wild-type and mutant forms that often confer resistance to other therapies . Furthermore, it strongly suppressed the proliferation of several cancer cell lines, including NCI-H520 lung cancer cells and SNU-16 gastric cancer cells . An X-ray co-crystal structure confirmed that the compound irreversibly binds to the FGFR1 kinase domain, providing a structural basis for its mechanism of action and offering a promising starting point for new anticancer drug development . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-1-pyridin-4-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)5-13-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDYTBKYBFKZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for 5-Aminopyrazoles

2.1. Cyclocondensation of Hydrazines with β-Ketonitriles or Malononitrile Derivatives

A widely adopted method for preparing 5-aminopyrazoles involves the reaction of hydrazines with β-ketonitriles, malononitrile, or their derivatives. The process typically follows these steps:

  • The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Cyclization occurs via nucleophilic attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole core.

This methodology is versatile and has been used to synthesize a broad range of 5-amino-1-heteroarylpyrazoles, including those with pyridinyl substituents.

2.2. Michael-Type Addition Using (Ethoxymethylene)malononitrile

Another efficient route involves the Michael-type addition of aryl hydrazines (including pyridin-4-yl hydrazine) to (ethoxymethylene)malononitrile:

  • The hydrazine and (ethoxymethylene)malononitrile are combined in ethanol or trifluoroethanol and refluxed under a nitrogen atmosphere.
  • The reaction proceeds with high regioselectivity, producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products.

This method is notable for its simplicity, high selectivity, and generally good to excellent yields. The resulting cyano group at the 4-position can be further transformed into a carboxamide via standard hydrolysis or aminolysis reactions, affording the target compound.

Detailed Preparation of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

3.1. Stepwise Synthesis Overview

The preparation of this compound typically follows this sequence:

3.2. Experimental Procedure

Step Reagents/Conditions Product Yield Notes
1 Pyridin-4-yl hydrazine (1.2 mmol), (ethoxymethylene)malononitrile (1.0 mmol), ethanol (2 mL), reflux, N2 atmosphere 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile 47–93% (typical for aryl hydrazines) Reaction time: 0.5–4 h; monitored by TLC
2 Hydrolysis (H2SO4 or NaOH, H2O, heat) or aminolysis (NH3, MeOH, heat) This compound Moderate to high (literature precedent) Purification by recrystallization or chromatography

3.3. Mechanistic Insights

  • The reaction proceeds via nucleophilic addition of the hydrazine to the activated methylene group of (ethoxymethylene)malononitrile, followed by cyclization and elimination of ethanol.
  • The exclusive formation of the 5-amino regioisomer is attributed to the electronic and steric properties of the hydrazine and the intermediate.

Alternative and Supporting Methods

4.1. Solid-Phase Synthesis

Solid-phase approaches have also been reported, where β-ketonitrile derivatives are anchored to a resin and subsequently reacted with hydrazines to generate 5-aminopyrazoles. Cleavage from the resin yields the free compound, offering advantages in combinatorial synthesis and library generation for drug discovery.

4.2. Hydrazone Cyclization Using Pyridinyl Precursors

Some studies describe the preparation of related 5-amino-1-(pyridin-4-yl)-1H-pyrazole derivatives via cyclization of hydrazones formed from pyridinyl-substituted hydrazines and appropriate carbonyl compounds, followed by further functional group transformations to introduce the carboxamide.

Research Findings and Comparative Data

Method Key Reagents Solvent Reaction Time Yield (%) Selectivity Reference
Michael-type addition Pyridin-4-yl hydrazine, (ethoxymethylene)malononitrile Ethanol 0.5–4 h 47–93 Exclusive 5-amino regioisomer
Cyclocondensation Pyridin-4-yl hydrazine, β-ketonitrile Ethanol 1–6 h High High
Solid-phase Resin-bound β-ketonitrile, pyridin-4-yl hydrazine DMF 2–8 h Moderate High

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems with potential pharmaceutical applications.

Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial, antiviral, and anticancer agent. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It has shown promise in the treatment of diseases such as pulmonary hypertension and central nervous system disorders.

Industry: The compound is also used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The substituent at the N1 position significantly influences electronic, physical, and biological properties:

Compound Name N1 Substituent Melting Point (°C) Yield (%) Key Properties/Effects
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide 4-Chlorophenyl 196–200 51 Electron-withdrawing Cl increases lipophilicity; moderate yield.
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 4-Methoxyphenyl 214–218 26 Electron-donating OMe enhances solubility; lower yield due to steric hindrance.
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide 2,4-Dichlorophenyl 212–214 75 Increased steric bulk and electron withdrawal; higher yield.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 4-Fluorophenyl N/A N/A Fluorine’s electronegativity may improve metabolic stability and binding affinity.
Target Compound Pyridin-4-yl N/A N/A Pyridine’s basic nitrogen enhances hydrogen bonding and solubility in polar media.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and may improve membrane permeability but reduce solubility.
  • Electron-donating groups (e.g., OMe) enhance solubility but may lower synthetic yields due to steric or electronic effects.
Core Heterocycle Differences
  • Pyrazole vs. Imidazole: 5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide differs from the target compound by having an imidazole core (two adjacent nitrogen atoms). Imidazole’s higher basicity and hydrogen-bonding capacity may alter receptor binding compared to pyrazole derivatives.
Physical and Spectroscopic Properties

Selected spectral data for comparison:

Compound Name IR (cm⁻¹) $^1$H NMR (δ, ppm)
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide 3467–3148, 1654 7.92 (s, 1H), 7.58 (s, 4H), 6.44 (br, 2H)
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 3423–3173, 1635 7.85 (s, 1H), 7.43 (d, J = 9.0 Hz, 2H), 3.80 (s, 3H)
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide 3437–3236, 1641 7.64 (s, 1H), 7.60–7.61 (m, 1H), 5.35 (br, 4H)

Notable Trends:

  • IR : All compounds show N-H and C=O stretches near 3200–3500 cm⁻¹ and 1635–1654 cm⁻¹, respectively.
  • NMR : Aromatic proton signals vary based on substituent electronic effects (e.g., deshielding by Cl groups).

Biological Activity

5-Amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an amino group and a pyridine moiety, which contributes to its biological activity. The synthesis of this compound has been reported through various methods, typically involving the reaction of appropriate precursors under controlled conditions to yield high-purity products.

The primary biological activity of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. Research indicates that this compound exhibits nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3, including gatekeeper mutant variants. For instance, representative compounds demonstrated IC50 values of 46 nM against FGFR1 and 41 nM against FGFR2 in biochemical assays .

In Vitro Studies

In vitro studies have shown that this compound effectively suppresses the proliferation of various cancer cell lines. Notably:

  • NCI-H520 (lung cancer) : IC50 = 19 nM
  • SNU-16 (gastric cancer) : IC50 = 59 nM
  • KATO III (gastric cancer) : IC50 = 73 nM

These results suggest that the compound has potent anticancer properties and could be developed as a therapeutic agent for treating cancers with aberrant FGFR signaling .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several pyrazole derivatives, including this compound. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example, certain substitutions enhanced the compound's ability to inhibit cell cycle progression in cancer cells, particularly arresting cells in the G2/M phase .

Comparative Biological Activity Table

CompoundTargetIC50 (nM)Cell LineActivity Type
This compoundFGFR146N/AInhibition
This compoundFGFR241N/AInhibition
This compoundNCI-H520 (lung cancer)19NCI-H520Antiproliferative
This compoundSNU-16 (gastric cancer)59SNU-16Antiproliferative
This compoundKATO III (gastric)73KATO IIIAntiproliferative

Q & A

Basic: What are standard protocols for synthesizing 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide?

A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the pyrazole-carboxylic acid intermediate. Subsequent functionalization at the 4-position with a pyridinyl group can be achieved via nucleophilic substitution or coupling reactions. Key steps include:

  • Reagent selection : Use of DMF-DMA (dimethylformamide dimethyl acetal) for cyclization .
  • Purification : Crystallization from ethanol/water mixtures to isolate high-purity solids (mp 231–232°C) .
  • Yield optimization : Adjusting reaction time (6–12 hrs) and temperature (80–100°C) to balance yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity often arise from structural analogs or assay conditions. Methodological strategies include:

  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., intermolecular hydrogen bonding patterns) and 2D NMR to rule out regioisomeric impurities .
  • Assay standardization : Compare IC50 values across consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Meta-analysis : Cross-reference data with derivatives like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to identify substituent-specific trends .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups in the pyridinyl and pyrazole rings .
    • FT-IR : Confirm carboxamide C=O stretch at ~1680 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonds between the carboxamide group and catalytic lysine residues .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactivity at the pyrazole C4 position, correlating with experimental substitution outcomes .
  • MD simulations : Simulate solvation effects in aqueous vs. lipid bilayer environments to explain bioavailability variations .

Basic: What are the key considerations for evaluating its biological activity in vitro?

  • Cell permeability : Assess logP values (calculated ~1.2) and use Caco-2 monolayer assays to predict intestinal absorption .
  • Dose-response : Perform MTT assays across 0.1–100 µM ranges, noting toxicity thresholds (e.g., >50 µM induces apoptosis in HepG2 cells) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure t1/2 and identify major CYP450 metabolites .

Advanced: How should researchers address inconsistencies in spectroscopic data across studies?

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3 to observe shifts in NH2 proton signals .
  • Crystallographic validation : Compare experimental XRD bond lengths (e.g., C-N = 1.34 Å) with theoretical values to confirm conformation .
  • Batch variability : Analyze multiple synthetic batches via LC-MS to detect trace impurities (e.g., unreacted pyridine derivatives) .

Basic: What substituent modifications are explored to improve its pharmacological profile?

  • Pyridinyl group : Fluorination at the 4-position (as in 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide) enhances metabolic stability .
  • Carboxamide substitution : Replacing the methyl group with aryl rings (e.g., 4-chlorophenyl) increases lipophilicity and target affinity .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh3)4) with heterogeneous alternatives (e.g., Pd/C) to simplify purification .
  • Flow chemistry : Implement continuous flow reactors to improve heat transfer during exothermic cyclization steps .
  • Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., ethyl ester intermediates) for process refinement .

Basic: How is its stability assessed under different storage conditions?

  • Thermal stability : TGA/DSC analysis (decomposition onset ~230°C) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for 72 hrs; store in amber vials at -20°C .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

  • Coordination chemistry : Explore metal complexes (e.g., with Cu²⁺ or Zn²⁺) for catalytic applications, characterized by XANES/EXAFS .
  • Polymer composites : Incorporate into conductive polymers (e.g., PEDOT:PSS) as dopants, analyzing conductivity via four-probe measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.